3-(Benzyloxy)-5-iodo-4-methoxybenzamide
Description
3-(Benzyloxy)-5-iodo-4-methoxybenzamide is a substituted benzamide derivative characterized by a benzyloxy group at the 3-position, a methoxy group at the 4-position, and an iodine atom at the 5-position of the aromatic ring (Figure 1).
Properties
Molecular Formula |
C15H14INO3 |
|---|---|
Molecular Weight |
383.18g/mol |
IUPAC Name |
3-iodo-4-methoxy-5-phenylmethoxybenzamide |
InChI |
InChI=1S/C15H14INO3/c1-19-14-12(16)7-11(15(17)18)8-13(14)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,17,18) |
InChI Key |
OTEIVRGVPWNKOY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1I)C(=O)N)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1I)C(=O)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The iodine atom at the 5-position distinguishes this compound from analogs with smaller halogens (e.g., chlorine) or alkyl groups. Key comparisons include:
Table 1: Substituent and Property Comparison
*Estimated based on substituent contributions.
Theoretical and Computational Insights
For instance:
- Electron-Withdrawing Effects : The iodine atom may reduce electron density at the aromatic ring, affecting reactivity in electrophilic substitutions.
- Steric Effects : The benzyloxy group’s bulk could influence conformational stability, as seen in triazolone systems where substituents dictate molecular geometry .
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